molecular formula C20H19FN4O3 B2935417 3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 1704538-18-0

3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No. B2935417
CAS RN: 1704538-18-0
M. Wt: 382.395
InChI Key: DCAFQPFVYPPMOP-UHFFFAOYSA-N
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Description

3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.
BenchChem offers high-quality 3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibitor for Cancer Treatment

Compounds structurally related to the specified chemical have been studied for their potential as Aurora kinase inhibitors. Aurora kinases are crucial for cell division, and their inhibition can be useful in treating cancer by blocking the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Fluorescent pH Sensors

Heteroatom-containing organic fluorophores, which share some structural similarities with the compound , exhibit intramolecular charge transfer (ICT) characteristics. These properties enable them to function as fluorescent pH sensors in solution and solid state, useful in various biochemical and medical applications (Zhiyong Yang et al., 2013).

Synthesis for Dopamine D4 Receptor Imaging

Chemical precursors related to the specified compound have been synthesized for imaging applications, specifically targeting dopamine D4 receptors. This research aids in the development of diagnostic tools for neurological conditions (O. Eskola et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of compounds bearing the 1,3,4-oxadiazole moiety, similar to the chemical , have shown significant antimicrobial activity. This finding suggests potential applications in developing new antimicrobial agents (N. Desai et al., 2016).

Inhibition of Catechol-O-Methyltransferase

Research on compounds structurally related to "3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide" has shown potential in inhibiting catechol-O-methyltransferase (COMT). COMT inhibitors are of interest for their role in the treatment of Parkinson's disease and other conditions related to dopamine dysfunction (L. Kiss et al., 2010).

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-17-8-2-1-7-16(17)19-22-18(28-23-19)11-14-5-3-9-24(12-14)20(26)15-6-4-10-25(27)13-15/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAFQPFVYPPMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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